molecular formula C17H18N2O5S2 B3016877 N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098688-48-2

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B3016877
CAS RN: 1098688-48-2
M. Wt: 394.46
InChI Key: TYSSHSCGVFIMOY-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a piperidine derivative, which is a class of organic compounds characterized by a five-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities, and modifications to their structure can lead to compounds with significant therapeutic potential.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions to introduce different substituents. In the provided papers, similar compounds are synthesized through various methods. For example, the synthesis of a carbon-14 labelled benzamide piperidine derivative is achieved by introducing the radioisotope through an aryllithium reaction with carbon dioxide, followed by amide formation . Although the exact synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of the benzo[d][1,3]dioxol-5-yl group suggests potential for increased lipophilicity and possibly aromatic interactions with biological receptors. The thiophen-2-ylsulfonyl moiety could add to the electron-withdrawing properties and impact the overall molecular conformation, which is important for binding affinity and selectivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including amidation, alkylation, and sulfonation, which allow for the introduction of different functional groups. These reactions are essential for the diversification of the piperidine scaffold and the optimization of biological activity. The papers provided do not detail specific reactions for the compound , but they do describe the functionalization of piperidine rings, which is relevant for understanding the chemical behavior of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. The benzo[d][1,3]dioxol-5-yl and thiophen-2-ylsulfonyl groups in the compound of interest are likely to affect its lipophilicity, which in turn can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The papers do not provide specific data on the physical and chemical properties of the compound , but they do offer insights into how different substitutions on the piperidine ring can affect these properties .

Scientific Research Applications

Virtual Screening and Therapeutic Potential in Cancer

  • Virtual Screening for Urokinase Receptor Inhibitors : A study conducted by Wang et al. (2011) utilized virtual screening to identify inhibitors of the urokinase receptor (uPAR), which play a critical role in tumor metastasis. One compound, closely related to the query, demonstrated the ability to block angiogenesis and induce apoptosis in cell models, highlighting its potential as a starting point for developing anticancer agents (Wang et al., 2011).

Anti-Inflammatory and Analgesic Agents

  • Synthesis of Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibition, analgesic, and anti-inflammatory activities. This research underscores the utility of chemical synthesis in creating compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

  • Microwave-Assisted Synthesis of Heterocyclic Compounds : Abdalha et al. (2011) reported the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, showcasing the efficiency of modern synthetic techniques in producing a variety of potentially biologically active molecules (Abdalha et al., 2011).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Khalid et al. (2016) synthesized N-substituted derivatives of a specific compound, demonstrating moderate to significant antimicrobial activity. This study highlights the importance of structural modification in enhancing the biological properties of chemical compounds (Khalid et al., 2016).

Anti-Tuberculosis Activity

  • Thiazole-Aminopiperidine Hybrid Analogues : Jeankumar et al. (2013) designed and synthesized novel Mycobacterium tuberculosis GyrB inhibitors, indicating the potential of chemical synthesis in addressing infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c20-17(18-12-6-7-14-15(10-12)24-11-23-14)13-4-1-2-8-19(13)26(21,22)16-5-3-9-25-16/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSSHSCGVFIMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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